

Spectroscopic Profile of 2-Acetylbutyrolactone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetylbutyrolactone

Cat. No.: B121156

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Acetylbutyrolactone** (CAS No. 517-23-7), a key intermediate in the synthesis of various pharmaceuticals and a versatile building block in organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

2-Acetylbutyrolactone, with the chemical formula $C_6H_8O_3$, is a derivative of γ -butyrolactone. Its structure, featuring both a lactone ring and an acetyl group, provides a unique platform for a variety of chemical transformations. Accurate and detailed spectroscopic data are crucial for its identification, characterization, and quality control in synthetic applications. This guide presents a compilation of its 1H NMR, ^{13}C NMR, IR, and MS data in a structured format, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **2-Acetylbutyrolactone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for **2-Acetylbutyrolactone** are presented below.

Table 1: ^1H NMR Spectroscopic Data for **2-Acetylbutyrolactone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.3	m	2H	-CH ₂ - (C4)
2.29	s	3H	-C(O)CH ₃
3.65	t, J=9.0 Hz	1H	-CH- (C3)
~4.2	m	2H	-O-CH ₂ - (C5)

Note: Data acquired in CDCl_3 at 400 MHz. Chemical shifts are referenced to tetramethylsilane (TMS). The spectrum shows the presence of both enol and keto tautomers.

Table 2: ^{13}C NMR Spectroscopic Data for **2-Acetylbutyrolactone**

Chemical Shift (δ) ppm	Assignment
29.3	-C(O)CH ₃
30.5	-CH ₂ - (C4)
54.4	-CH- (C3)
65.8	-O-CH ₂ - (C5)
174.4	Lactone C=O (C2)
201.8	Ketone C=O

Note: Data acquired in CDCl_3 . Chemical shifts are referenced to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **2-Acetylbutyrolactone** are detailed below.

Table 3: IR Spectroscopic Data for **2-Acetylbutyrolactone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2920	Weak	C-H stretch (CH ₂)
1765	Strong	C=O stretch (lactone)
1720	Strong	C=O stretch (ketone)
1423	Medium	CH ₂ scissoring
1360	Medium	CH ₂ wagging
1217	Medium	CH ₂ twisting
1180	Strong	C-O stretch
785	Medium	CH ₂ rocking

Note: The presence of two distinct carbonyl peaks confirms the lactone and ketone functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass spectral data for **2-Acetylbutyrolactone** are as follows.

Table 4: Mass Spectrometry Data for **2-Acetylbutyrolactone**

m/z	Relative Intensity (%)	Assignment
128	2.6	[M] ⁺ (Molecular Ion)
86	48.5	[M - C ₂ H ₂ O] ⁺
43	100	[CH ₃ CO] ⁺ (Base Peak)
41	26.9	[C ₃ H ₅] ⁺

Note: Data obtained via electron ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented in this guide.

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of **2-Acetylbutyrolactone** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution was transferred to a 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Acquisition Time: ~3 seconds
- Relaxation Delay: 2 seconds
- Spectral Width: 16 ppm
- Temperature: 298 K

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024
- Acquisition Time: ~1 second
- Relaxation Delay: 2 seconds
- Spectral Width: 240 ppm

- Temperature: 298 K

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

Sample Preparation: A small drop of neat **2-Acetylbutyrolactone** was placed directly onto the ATR crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 32
- Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.

Data Processing: The sample spectrum was baseline-corrected and the peak positions were identified.

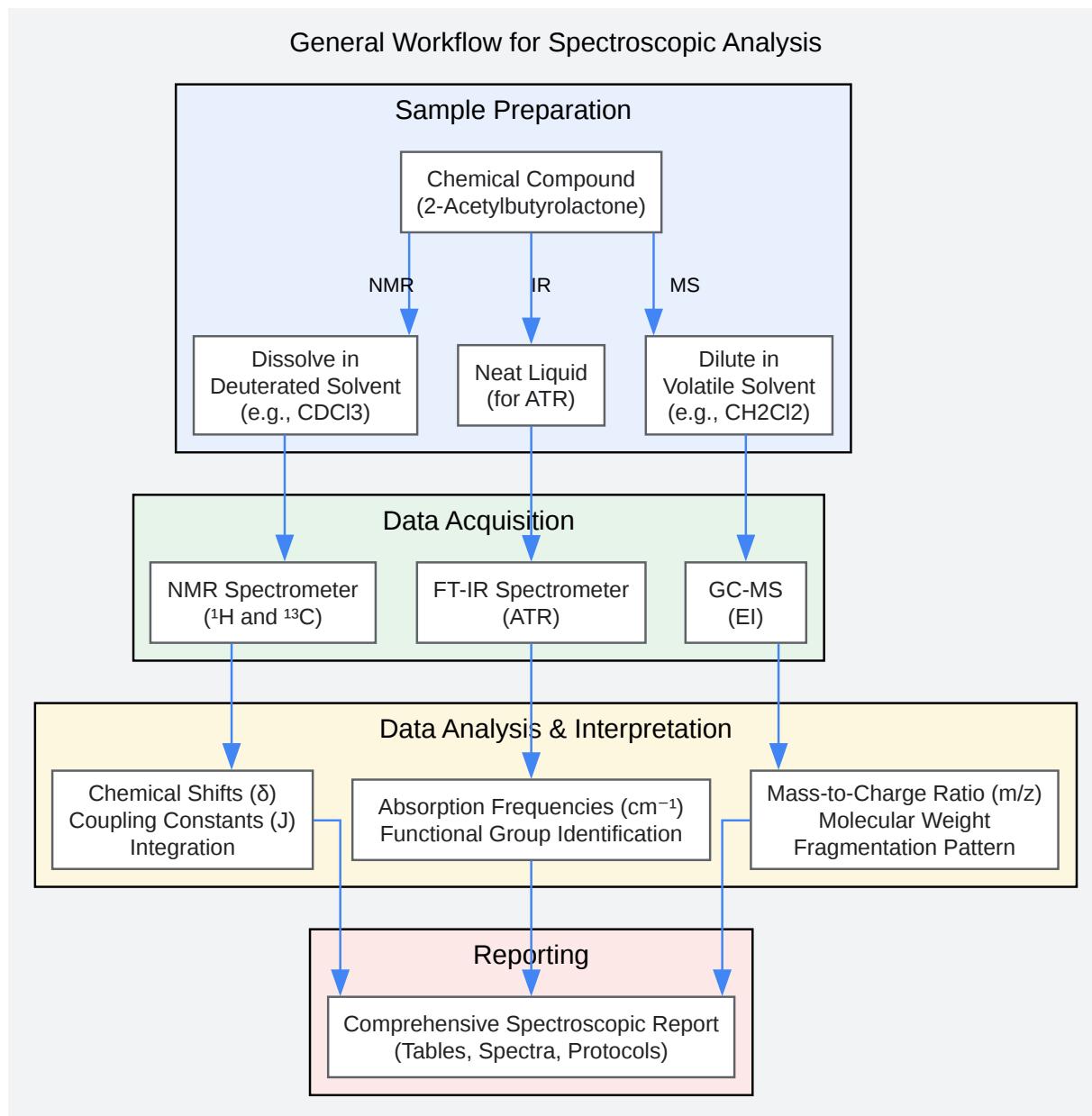
Mass Spectrometry

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation: A dilute solution of **2-Acetylbutyrolactone** was prepared in dichloromethane (1 mg/mL).

GC Conditions:

- Injection Volume: 1 μ L
- Injector Temperature: 250 °C
- Carrier Gas: Helium
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness).
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.


MS Conditions:

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: 40-400 amu
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C

Data Processing: The mass spectrum corresponding to the chromatographic peak of **2-Acetylbutyrolactone** was extracted and analyzed.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Acetylbutyrolactone**.

[Click to download full resolution via product page](#)

General Workflow for Spectroscopic Analysis of a Chemical Compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Acetylbutyrolactone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b121156#2-acetylbutyrolactone-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b121156#2-acetylbutyrolactone-spectroscopic-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com